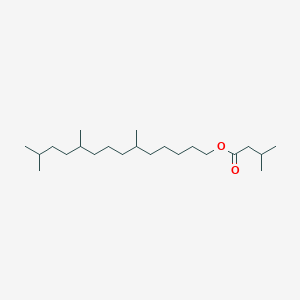

6,10,13-Trimethyltetradecyl isovalerate

Description

The exact mass of the compound 6,10,13-Trimethyltetradecyl isovalerate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 6,10,13-Trimethyltetradecyl isovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,10,13-Trimethyltetradecyl isovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

100508-44-9 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

6,10,13-trimethyltetradecyl 3-methylbutanoate |

InChI |

InChI=1S/C22H44O2/c1-18(2)14-15-21(6)13-10-12-20(5)11-8-7-9-16-24-22(23)17-19(3)4/h18-21H,7-17H2,1-6H3 |

InChI Key |

APHRWGIGLRUJLA-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(C)CCCC(C)CCCCCOC(=O)CC(C)C |

Canonical SMILES |

CC(C)CCC(C)CCCC(C)CCCCCOC(=O)CC(C)C |

Synonyms |

6,10,13-trimethyltetradecyl isovalerate |

Origin of Product |

United States |

Contextualizing 6,10,13 Trimethyltetradecyl Isovalerate in Chemical Ecology

Chemical communication in insects is a vital aspect of their survival and reproduction, relying on a diverse array of chemical signals known as semiochemicals. nih.gov These compounds are broadly categorized into pheromones, which mediate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. nih.govrsc.org

Branched-chain esters, such as 6,10,13-Trimethyltetradecyl isovalerate, represent a significant class of insect semiochemicals. alfa-chemistry.com The structural complexity of these molecules, including the number and position of methyl branches and the nature of the ester functional group, contributes to their high specificity. rsc.org This specificity is crucial for ensuring that the chemical signal is received and understood by the intended target species, avoiding confusion with the chemical chatter of other organisms in the same environment.

Many insect pheromones, particularly sex pheromones, are ester compounds. alfa-chemistry.com These molecules are often volatile, allowing them to be transmitted through the air to be detected by other individuals. alfa-chemistry.com The diversity in the carbon chain length and branching patterns of these esters allows for a vast vocabulary of chemical signals, each tailored to a specific species and context. rsc.orgnih.gov

Pheromones are fundamental to many aspects of an insect's life. They can act as sex attractants, aggregation signals, trail markers, and alarm signals. alfa-chemistry.comnih.gov For instance, female moths release species-specific pheromones to attract males for mating, sometimes over long distances. nih.gov Social insects like ants use trail pheromones to guide nestmates to food sources. nih.gov

Allelochemicals, on the other hand, govern interactions between different species. nih.gov They can be further classified based on who benefits from the chemical signal. Allomones benefit the emitter, such as a defensive secretion that repels a predator. nih.govrsc.org Kairomones benefit the receiver, for example, an odor that a predator uses to locate its prey. nih.govrsc.org Synomones benefit both the sender and the receiver, such as the floral scents that attract pollinators. nih.govrsc.org The study of these compounds is essential for understanding the intricate web of relationships within an ecosystem.

The discovery of 6,10,13-Trimethyltetradecyl isovalerate as a semiochemical is rooted in the study of the predatory stink bug, Eocanthecona furcellata. This insect is a generalist predator of various agricultural pests, making it a subject of interest for biological control. nbair.res.incabidigitallibrary.org

In 2003, a team of researchers led by Hsiao-Yung Ho and Rong Kou at the Academia Sinica in Taiwan conducted a detailed analysis of the chemical secretions of E. furcellata. nih.gov Using gas chromatography-mass spectrometry (GC-MS), they investigated the volatile compounds from the metathoracic glands, dorsal abdominal glands, and sternal setae of the bug. nih.gov Their research revealed that the male E. furcellata possesses sternal setae that are absent in females, and from extracts of these setae, they identified a male-specific compound: 6,10,13-Trimethyltetradecyl isovalerate. nih.gov

Subsequent research by Ho and his colleagues, published in 2005, delved deeper into the production of this compound. They found that the rearing conditions of the male bugs dramatically affected the quantity of 6,10,13-Trimethyltetradecyl isovalerate produced. nih.gov Male bugs that were kept in isolation after eclosion produced significantly higher amounts of the compound compared to those reared in groups. nih.gov This finding suggested that the production of this semiochemical is regulated by social cues, a common phenomenon in the chemical ecology of insects.

The initial characterization of 6,10,13-Trimethyltetradecyl isovalerate also involved the identification of several minor related compounds in the sternal gland secretion. These included the alcohol precursor, 6,10,13-trimethyltetradecanol, and other esters of this alcohol. nih.gov

Interactive Data Table: Chemical Properties of 6,10,13-Trimethyltetradecyl Isovalerate

| Property | Value |

| Molecular Formula | C22H44O2 |

| Molecular Weight | 340.59 g/mol |

| IUPAC Name | (6,10,13-trimethyltetradecyl) 3-methylbutanoate |

| Synonyms | 6,10,13-trimethyltetradecyl 3-methylbutanoate |

| Source Organism | Eocanthecona furcellata (predatory stink bug) |

| Glandular Source | Sternal gland of males |

Interactive Data Table: Production of 6,10,13-Trimethyltetradecyl Isovalerate in Eocanthecona furcellata under Different Rearing Conditions (Ho et al., 2005)

| Rearing Condition | Average Amount Produced (ng/bug) |

| Isolated Males | 1,948 |

| Grouped Males (5-8 bugs) | 4 |

| Paired Males (same-sex or mixed-sex) | < 50 |

| Isolated for 1 week, then grouped for 1 week | 3 |

| Grouped for 1 week, then isolated for 1 week | 135 |

Natural Occurrence and Biological Distribution

Identification in Exocrine Glandular Secretions of Arthropods

This branched-chain ester has been identified as a major, and in some cases, the sole component of secretions from specialized exocrine glands in several insect species. Its discovery has been pivotal in understanding the chemical ecology and pheromonal communication of predatory stink bugs.

The compound is prominently found in species belonging to the subfamily Asopinae, a group of predatory stink bugs within the family Pentatomidae. Research has identified its presence in the secretions of several genera, including Perillus, Oplomus, and Eocanthecona. For instance, Perillus bioculatus and Oplomus severus are two species known to produce 6,10,13-trimethyltetradecyl isovalerate as the predominant component of their male-specific secretions. researchgate.net Similarly, the generalist asopine, Eocanthecona furcellata, also secretes this ester. researchgate.net

The primary source of 6,10,13-trimethyltetradecyl isovalerate in these insects are the male sternal glands. These conspicuous glands are located on the ventral side of the abdomen and are absent in females. researchgate.net The secretion is released through cuticular modifications, often appearing as glandular patches on the abdominal sternites.

The production of 6,10,13-trimethyltetradecyl isovalerate is a sex-specific trait in the studied species. Only males possess the sternal glands responsible for its synthesis and secretion, indicating a likely role in chemical communication related to mating or other male-specific behaviors. This distinct sexual dimorphism in chemical production is a common characteristic of insect pheromonal systems.

Ecological Context of Occurrence

The distribution and function of 6,10,13-trimethyltetradecyl isovalerate are influenced by the ecological relationships between different species, particularly in terms of their geographic distribution and the chemical composition of their secretions.

An interesting pattern emerges when comparing the secretions of allopatric and sympatric species of Asopinae. The allopatric species Perillus bioculatus and the neotropical Oplomus severus both produce 6,10,13-trimethyltetradecyl isovalerate as the main component of their male sternal gland secretions. researchgate.net In contrast, Stiretrus anchorago, a species that is sympatric with P. bioculatus, secretes a related alcohol, 6,10,13-trimethyltetradecanol. researchgate.net This chemical divergence in sympatric species may serve as a mechanism for species recognition and reproductive isolation.

While some species secrete 6,10,13-trimethyltetradecyl isovalerate as a single major component, others exhibit a blend of related compounds. For example, males of Oplomus dichrous secrete both 6,10,13-trimethyltetradecanol and its corresponding isovalerate ester, 6,10,13-trimethyltetradecyl isovalerate. researchgate.net The presence of both the alcohol and the ester in the secretion of O. dichrous suggests a potential for more complex chemical signaling than in species that produce only one of these compounds.

| Insect Species | Family | Subfamily | Glandular Source | Primary Secreted Compound(s) | Geographic Relationship |

| Perillus bioculatus | Pentatomidae | Asopinae | Male Sternal Glands | 6,10,13-Trimethyltetradecyl isovalerate | Allopatric with O. severus, Sympatric with S. anchorago |

| Oplomus severus | Pentatomidae | Asopinae | Male Sternal Glands | 6,10,13-Trimethyltetradecyl isovalerate | Allopatric with P. bioculatus |

| Eocanthecona furcellata | Pentatomidae | Asopinae | Male Sternal Glands | 6,10,13-Trimethyltetradecyl isovalerate | Not Specified |

| Stiretrus anchorago | Pentatomidae | Asopinae | Male Sternal Glands | 6,10,13-Trimethyltetradecanol | Sympatric with P. bioculatus |

| Oplomus dichrous | Pentatomidae | Asopinae | Male Sternal Glands | 6,10,13-Trimethyltetradecanol and 6,10,13-Trimethyltetradecyl isovalerate | Not Specified |

Isolation and Advanced Structural Elucidation Methodologies

Techniques for Extraction and Purification from Biological Matrices

The initial step in studying 6,10,13-trimethyltetradecyl isovalerate from a natural source involves its extraction from the biological matrix. Given its nature as a long-chain ester, it is typically found within the lipid fraction of an organism.

Initial Extraction: Solvent extraction is the fundamental method for isolating lipids, including wax esters, from biological tissues. A common approach involves homogenization of the sample in a chloroform (B151607)/methanol solvent system, which effectively disrupts cells and solubilizes a broad range of lipids. For instance, in studies of marine oils rich in wax esters, such as those from the copepod Calanus finmarchicus, the oil is often dissolved in a solvent like chloroform as a first step. nih.govuit.no

Purification using Solid-Phase Extraction (SPE): Following the initial extraction, purification is necessary to separate the target compound from other lipid classes. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose. nih.govuit.no An aminopropyl-bonded silica (B1680970) SPE column is often employed to fractionate the lipid extract. nih.gov

A typical SPE protocol for isolating wax esters involves the following steps:

Column Conditioning: The SPE column is conditioned with a non-polar solvent like heptane (B126788). nih.gov

Sample Loading: The crude lipid extract, dissolved in a suitable solvent (e.g., chloroform), is loaded onto the column. nih.gov

Elution of Fractions: A gradient of solvents with increasing polarity is used to selectively elute different lipid classes. Neutral lipids, including wax esters, are typically eluted with a non-polar solvent such as heptane or a mixture of heptane and diethyl ether. More polar lipids, like free fatty acids, can be eluted later with a more polar solvent mixture, such as diethyl ether/acetic acid. nih.govuit.no

This process can be scaled up to handle larger quantities of oil, yielding purified fractions of wax esters. nih.gov For example, starting with several hundred milligrams of a marine oil, it is possible to obtain significant quantities of the wax ester fraction. nih.govuit.no

Chromatographic Separation Techniques (e.g., Gas Chromatography with High Resolution)

Once a purified ester fraction is obtained, chromatographic techniques are essential for separating individual compounds. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds like long-chain esters.

High-temperature GC coupled with a mass spectrometer (GC-MS) is a powerful tool for analyzing complex mixtures of wax esters. researchgate.net Non-polar capillary columns, such as those with a 5% phenyl polysilphenylene-siloxane stationary phase (e.g., Rxi-5ms), are commonly used. nih.gov These columns allow for the separation of esters based on their boiling points and, to some extent, their molecular structure. researchgate.netcapes.gov.br

The retention time of an ester in a GC system is influenced by factors such as its carbon number and the presence of branching or unsaturation. researchgate.net Generally, for a homologous series of esters, the retention time increases with the molecular weight. researchgate.net The separation of stereoisomers of branched-chain hydrocarbons, which is relevant to the trimethyltetradecyl portion of the target molecule, can be achieved using specialized chiral stationary phases, such as those based on cyclodextrins. researchgate.net

For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional one-dimensional GC. nih.gov In GC×GC, two columns with different separation mechanisms are coupled, providing a much greater peak capacity and allowing for the separation of co-eluting compounds. nih.gov

Table 1: Gas Chromatography Parameters for Long-Chain Ester Analysis

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Column Type | Non-polar capillary (e.g., OV-1, Rxi-5ms) | Provides good separation based on boiling point and is thermally stable at high temperatures required for eluting long-chain esters. researchgate.netnih.govnist.gov |

| Injector Temperature | 250 - 300 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Temperature Program | Ramped, e.g., 60 °C to 290-390 °C | A temperature gradient is necessary to elute a wide range of esters with varying volatilities. researchgate.netnih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural information. nih.gov |

Spectroscopic Methodologies for Definitive Structural Assignment

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of an isolated compound. numberanalytics.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed. numberanalytics.comresearchgate.net

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of atoms. numberanalytics.comresearchgate.netcore.ac.uk For a molecule like 6,10,13-trimethyltetradecyl isovalerate, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: This technique provides information about the different types of protons in the molecule and their neighboring atoms. Key signals for the target compound would include:

Signals corresponding to the methyl groups of the isovalerate moiety and the trimethyltetradecyl chain.

A signal for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-).

A complex pattern of signals for the numerous methylene (-CH₂-) and methine (-CH-) groups in the long alkyl chain.

¹³C NMR Spectroscopy: This provides information on the different carbon environments. youtube.com Key signals would include:

A downfield signal for the carbonyl carbon of the ester group (typically in the range of 170-180 ppm). youtube.comyoutube.com

A signal for the carbon of the methylene group attached to the ester oxygen (~60-70 ppm). youtube.com

A series of signals in the upfield region corresponding to the various methyl, methylene, and methine carbons of the long, branched alkyl chain. youtube.com

For complex structures, two-dimensional (2D) NMR experiments are essential to establish the connectivity of atoms. core.ac.uk

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. core.ac.uk

Table 2: Predicted Key NMR Signals for 6,10,13-Trimethyltetradecyl isovalerate

| Nucleus | Predicted Chemical Shift (ppm) Range | Structural Assignment |

|---|---|---|

| ¹³C | 170 - 180 | Ester Carbonyl (C=O) |

| ¹³C | 60 - 70 | Methylene Carbon adjacent to Ester Oxygen (-O-CH₂-) |

| ¹³C | 10 - 40 | Carbons of the Alkyl Chain (Methyl, Methylene, Methine) |

| ¹H | 3.8 - 4.2 | Methylene Protons adjacent to Ester Oxygen (-O-CH₂-) |

| ¹H | 0.8 - 2.5 | Protons of the Alkyl Chain and Isovalerate Moiety |

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. numberanalytics.com High-resolution mass spectrometry (HRMS) is particularly important as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov

In the mass spectrum of an ester, characteristic fragmentation patterns are observed. libretexts.org

Molecular Ion (M⁺): The peak corresponding to the intact molecule. For long-chain esters, this peak may be weak or absent in electron ionization (EI) mass spectra. libretexts.org

Fragmentation: Cleavage often occurs at the bonds adjacent to the carbonyl group. libretexts.org For 6,10,13-trimethyltetradecyl isovalerate, this would lead to fragments corresponding to the isovalerate portion and the trimethyltetradecyl alcohol portion. The long alkyl chain will also fragment, typically losing successive alkyl groups, which can result in a series of peaks separated by 14 mass units (-CH₂-). libretexts.org Atmospheric pressure chemical ionization (APCI) is a softer ionization technique that can provide stronger molecular ion signals for triterpenoids and other large lipids. uva.nl

The structure of 6,10,13-trimethyltetradecyl isovalerate contains multiple chiral centers at positions 6, 10, and 13 of the tetradecyl chain. Determining the absolute configuration (R/S) at each of these centers is a significant challenge. youtube.com While NMR can help determine the relative stereochemistry, chiroptical methods are often required to assign the absolute configuration. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can often be determined. nih.gov This approach has become a powerful tool for the stereochemical elucidation of complex natural products. nih.govnih.gov

The synthesis of enantiomerically pure standards is also a critical tool for confirming stereochemistry. nih.gov By comparing the chromatographic and spectroscopic properties of the natural product with those of the synthesized standards, the absolute configuration can be definitively assigned. nih.gov

Biosynthetic Pathways and Metabolic Transformations

Proposed Biosynthetic Routes from Precursors

The biosynthesis of 6,10,13-trimethyltetradecyl isovalerate can be conceptually divided into the formation of its two constituent parts: the branched-chain alcohol (6,10,13-trimethyltetradecan-1-ol) and isovaleric acid, followed by their subsequent esterification.

The carbon backbone of the alcohol portion, 6,10,13-trimethyltetradecan-1-ol (B3044859), is derived from primary fatty acid metabolism with specific modifications to introduce methyl branches. nih.govresearchgate.net In insects, the de novo synthesis of fatty acids is catalyzed by a multi-enzyme complex, fatty acid synthase (FAS). mdpi.combiorxiv.org The typical FAS pathway produces straight-chain fatty acids using acetyl-CoA as a primer and malonyl-CoA for chain extension. biorxiv.org

However, the formation of branched chains, such as those in 6,10,13-trimethyltetradecan-1-ol, requires the incorporation of alternative precursors. The biosynthesis of methyl-branched fatty acids in insects is understood to proceed via two primary mechanisms:

Propionyl-CoA as a Primer: The synthesis can be initiated with propionyl-CoA instead of acetyl-CoA. Propionyl-CoA itself can be derived from the catabolism of odd-chain fatty acids or certain amino acids like isoleucine, valine, and methionine. wikipedia.orgnih.gov When propionyl-CoA is used as the primer, the subsequent elongation with malonyl-CoA units results in an even-numbered carbon chain with a methyl branch at an even-numbered carbon position.

Methylmalonyl-CoA as an Extender: Instead of the usual two-carbon elongation with malonyl-CoA, a methylmalonyl-CoA unit can be incorporated, adding a three-carbon unit with a methyl branch. researchgate.net This process is catalyzed by specialized FAS complexes that can accommodate the bulkier substrate. researchgate.net The supply of methylmalonyl-CoA is a key factor influencing the production of branched-chain fatty acids. researchgate.net

For 6,10,13-trimethyltetradecan-1-ol, a combination of these mechanisms is likely at play. The synthesis would start with a primer, likely isovaleryl-CoA (derived from leucine) to form the initial branch at what will become the C13 position, followed by standard elongation steps. The methyl groups at the C6 and C10 positions would be introduced by the incorporation of methylmalonyl-CoA during specific elongation cycles. Following the assembly of the full carbon chain, the resulting 6,10,13-trimethyltetradecanoic acid is then reduced to its corresponding alcohol by a fatty-acyl reductase (FAR). nih.govnih.gov

The final step in the biosynthesis of 6,10,13-trimethyltetradecyl isovalerate is the esterification of the newly formed 6,10,13-trimethyltetradecan-1-ol with isovaleric acid.

The isovaleric acid (3-methylbutanoic acid) portion is derived from the catabolism of the branched-chain amino acid, L-leucine. biocrates.comnottingham.ac.uk This pathway is well-documented in various organisms and serves as the primary source for the isovaleryl-CoA precursor required for ester formation. biocrates.com

The esterification reaction itself is catalyzed by a specific class of enzymes known as alcohol acyltransferases (AATs). researchgate.netfrontiersin.org These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor (in this case, isovaleryl-CoA) to an alcohol acceptor (6,10,13-trimethyltetradecan-1-ol). frontiersin.org The specificity of the AAT is crucial in determining the final ester product, and different AATs can exhibit preferences for various alcohol and acyl-CoA substrates. biorxiv.org The reaction is a thermodynamically favorable condensation that occurs in the aqueous environment of the cell. biorxiv.org

Table 1: Proposed Precursors for 6,10,13-Trimethyltetradecyl Isovalerate Biosynthesis

| Final Moiety | Immediate Precursor | Primary Source |

| 6,10,13-Trimethyltetradecanol | 6,10,13-Trimethyltetradecanoyl-CoA | Fatty Acid Metabolism |

| Isovalerate | Isovaleryl-CoA | L-Leucine Catabolism |

Enzymatic Machinery Involved in Biosynthesis

The synthesis of a complex pheromone like 6,10,13-trimethyltetradecyl isovalerate is dependent on a suite of specialized enzymes whose expression and activity are tightly controlled.

The key enzymes in this biosynthetic pathway include:

Fatty Acid Synthase (FAS): In insects, multiple FAS genes have been identified, with some exhibiting tissue-specific expression, such as in the oenocytes, which are crucial for lipid metabolism. mdpi.combiorxiv.org The FAS responsible for producing the branched-chain precursor of 6,10,13-trimethyltetradecan-1-ol would need to be capable of utilizing propionyl-CoA or methylmalonyl-CoA. researchgate.net Studies on various insects have shown the existence of microsomal FAS proteins that are more effective at synthesizing methyl-branched fatty acids than their cytosolic counterparts. nih.gov

Fatty-Acyl Reductases (FARs): These enzymes are responsible for the reduction of the fatty acyl-CoA to the corresponding alcohol. nih.gov FARs are present in numerous insect species and often display substrate specificity, which contributes to the diversity of alcohol pheromone components. nih.gov The specific FAR involved in this pathway would recognize 6,10,13-trimethyltetradecanoyl-CoA as its substrate.

Alcohol Acyltransferases (AATs): These enzymes catalyze the final esterification step. researchgate.net AATs belong to the BAHD superfamily of acyltransferases and are pivotal in the formation of volatile esters in both plants and insects. frontiersin.org The specific AAT in the pheromone gland would exhibit high affinity for both 6,10,13-trimethyltetradecan-1-ol and isovaleryl-CoA to produce the final pheromone component with high fidelity.

The biosynthesis of insect sex pheromones is typically confined to specialized glandular tissues, often located on the abdomen of female moths. nih.gov The production is not continuous but is instead regulated by a variety of factors to ensure release at the appropriate time for mating.

The entire biosynthetic pathway is under strict hormonal control. A key regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). lu.se PBAN is released in response to environmental cues, such as photoperiod, and initiates a signal transduction cascade within the pheromone gland cells. This cascade leads to the activation of key enzymes in the pathway, thereby increasing the metabolic flux from primary metabolites like acetyl-CoA and amino acids towards the final pheromone product. The availability of precursors, such as propionyl-CoA and isovaleryl-CoA, is also a critical control point. nih.gov The coordinated regulation of the genes encoding the synthases, reductases, and acyltransferases ensures that the specific blend and quantity of pheromone components are produced.

Table 2: Key Enzymes in the Biosynthesis of 6,10,13-Trimethyltetradecyl Isovalerate

| Enzyme Class | Specific Function | Substrate(s) | Product |

| Fatty Acid Synthase (FAS) | Elongation and branching of the fatty acid chain | Acetyl-CoA, Malonyl-CoA, Propionyl-CoA, Methylmalonyl-CoA | 6,10,13-Trimethyltetradecanoyl-CoA |

| Fatty-Acyl Reductase (FAR) | Reduction of the fatty acyl-CoA to an alcohol | 6,10,13-Trimethyltetradecanoyl-CoA | 6,10,13-Trimethyltetradecan-1-ol |

| Alcohol Acyltransferase (AAT) | Esterification of the alcohol with an acyl-CoA | 6,10,13-Trimethyltetradecan-1-ol, Isovaleryl-CoA | 6,10,13-Trimethyltetradecyl isovalerate |

Comparative Biosynthesis Across Related Species

The biosynthesis of pheromones is an evolutionarily dynamic process. While the fundamental enzymatic steps are conserved, the specificity of the enzymes can vary significantly even between closely related species, leading to the production of unique pheromone blends that are crucial for reproductive isolation.

In the family Cossidae, to which the goat moth (Cossus cossus) belongs, a variety of pheromone structures have been identified. For instance, the pheromone of the European goat moth has been reported to contain several straight-chain acetates, such as (Z)-5-dodecenyl acetate (B1210297) and (Z)-5-tetradecenyl acetate. nih.govnih.gov This contrasts with the branched-chain isovalerate structure of 6,10,13-trimethyltetradecyl isovalerate, which has also been associated with this species. This suggests that the enzymatic machinery in the pheromone glands of Cossus cossus is versatile, capable of producing both straight-chain and branched-chain esters.

Other cossid moths also utilize C12-C18 acetates, alcohols, or aldehydes as pheromone components. nih.gov The evolution of these different pheromone profiles likely involved gene duplication and divergence of the key biosynthetic enzymes, particularly the desaturases (which were not required for the saturated 6,10,13-trimethyltetradecyl isovalerate), fatty acid synthases, and alcohol acyltransferases. The ability to incorporate non-standard precursors like propionyl-CoA and isovaleryl-CoA represents a key evolutionary innovation that allowed for the diversification of pheromone structures within this and other lepidopteran families.

Chemical Synthesis and Derivatization Strategies

Retrosynthetic Analysis for 6,10,13-Trimethyltetradecyl Isovalerate

A logical retrosynthetic analysis of 6,10,13-trimethyltetradecyl isovalerate begins with the disconnection of the ester linkage. This primary disconnection yields two key synthons: the alcohol, 6,10,13-trimethyltetradecan-1-ol (B3044859), and the carboxylic acid, isovaleric acid (3-methylbutanoic acid). This approach simplifies the synthetic problem into the preparation of a complex, chiral alcohol and a relatively simple, commercially available carboxylic acid.

Further disconnection of the 6,10,13-trimethyltetradecan-1-ol backbone can be envisioned by breaking the carbon-carbon bonds at strategic points. A plausible approach involves the iterative addition of smaller carbon fragments to build the 14-carbon chain with its three methyl branches. This can be conceptualized by disconnecting the molecule into smaller, more readily available building blocks. For instance, the structure can be deconstructed into synthons that can be derived from commercially available starting materials, a common strategy in multi-step organic synthesis.

Synthetic Methodologies for the 6,10,13-Trimethyltetradecanol Moiety

Stereoselective Synthesis of Chiral Centers

Common strategies to introduce chiral centers with high stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis (e.g., asymmetric hydrogenation, epoxidation, or dihydroxylation), and the use of a chiral pool of starting materials. For a molecule like 6,10,13-trimethyltetradecanol, a convergent synthesis, where chiral fragments are synthesized separately and then coupled, would be an efficient approach. For example, a chiral building block containing the C10 stereocenter could be coupled with a fragment that would ultimately form the C6 stereocenter and the rest of the carbon chain.

The table below outlines the four possible stereoisomers of 6,10,13-trimethyltetradecanol.

| Stereoisomer | Configuration at C6 | Configuration at C10 |

| Isomer 1 | R | R |

| Isomer 2 | S | S |

| Isomer 3 | R | S |

| Isomer 4 | S | R |

Key Reactions and Intermediates (e.g., utilizing 5-methyl-2-hexanone)

A documented racemic synthesis of 6,10,13-trimethyltetradecan-1-ol utilizes 5-methyl-2-hexanone (B1664664) as a key starting material for the terminal portion of the molecule. This multi-step synthesis involves the sequential elongation of the carbon chain through a series of reactions. While the full 13-step sequence is not detailed here, the general approach involves the use of standard carbon-carbon bond-forming reactions such as Grignard reactions or Wittig reactions to extend the chain. Functional group interconversions, such as the reduction of ketones to alcohols and the conversion of alcohols to leaving groups for subsequent nucleophilic substitution, are also integral to this process.

The table below summarizes some key reaction types that are likely involved in such a synthesis.

| Reaction Type | Purpose |

| Grignard Reaction | Carbon-carbon bond formation |

| Wittig Reaction | Carbon-carbon double bond formation, which can be subsequently hydrogenated |

| Oxidation/Reduction | Interconversion of functional groups (e.g., alcohol to ketone, aldehyde to carboxylic acid) |

| Halogenation | Introduction of a leaving group for substitution reactions |

Esterification Reactions for Isovalerate Formation

The final step in the synthesis of 6,10,13-trimethyltetradecyl isovalerate is the esterification of the alcohol with isovaleric acid. Several standard methods can be employed for this transformation.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the ester product.

Another effective method is the Steglich esterification , which is particularly useful for sterically hindered alcohols. This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

For a more reactive approach, the isovaleric acid can be converted to its more reactive acid chloride derivative, isovaleroyl chloride, using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride reacts readily with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.

The choice of esterification method depends on the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.

Synthesis of Structural Analogs and Isomers for Research Purposes

To investigate the structure-activity relationship of 6,10,13-trimethyltetradecyl isovalerate, the synthesis of structural analogs and isomers is essential. This allows researchers to probe the importance of different structural features, such as the length of the carbon chain, the position and nature of the methyl branches, and the identity of the ester group.

The synthesis of analogs can be achieved by modifying the synthetic route at various stages. For example:

Varying the alcohol moiety: By using different starting materials in the synthesis of the alcohol component, the chain length and branching patterns can be altered. For instance, starting with a different ketone or aldehyde would lead to a different substitution pattern on the main chain.

Varying the ester moiety: A wide range of carboxylic acids can be used in the final esterification step to explore the effect of the ester group's size, shape, and electronic properties. This could include using other short-chain branched or unbranched carboxylic acids.

The table below provides some examples of potential structural analogs that could be synthesized for research purposes.

| Analog Type | Modification | Example Compound Name |

| Chain Length Variant | Shorter or longer main carbon chain in the alcohol | 6,10,13-Trimethyltridecyl isovalerate |

| Branching Position Variant | Different positions of the methyl groups on the alcohol chain | 5,9,12-Trimethyltetradecyl isovalerate |

| Ester Group Variant | Different carboxylic acid used for esterification | 6,10,13-Trimethyltetradecyl propionate |

| Isomeric Variant | Different stereochemistry at the chiral centers | (6S,10R)-6,10,13-Trimethyltetradecyl isovalerate |

Through the systematic synthesis and biological evaluation of these and other analogs, a deeper understanding of the molecular requirements for the activity of 6,10,13-trimethyltetradecyl isovalerate can be achieved.

Biological Function and Ecological Role As a Semiochemical

6,10,13-Trimethyltetradecyl isovalerate is a branched-chain ester that functions as an external chemical messenger, or ectocrine, for several species of predatory stink bugs (Hemiptera: Pentatomidae). Secreted by males from specialized sternal glands, this compound plays a crucial role in mediating intraspecific behaviors. researchgate.net

Role as an Aggregation Pheromone

Research has identified 6,10,13-trimethyltetradecyl isovalerate as a key component of the aggregation pheromone in several species of predatory stink bugs. researchgate.net Aggregation pheromones are chemical signals that induce both males and females, and in some cases nymphs, to gather at a specific location, often for purposes of mating, feeding, or defense. The secretion of this compound by males attracts conspecifics, facilitating the formation of groups. This behavior is particularly advantageous for predatory species as it can enhance their collective effectiveness in overpowering prey and may also offer increased protection from their own predators.

The identification of 6,10,13-trimethyltetradecyl isovalerate as an aggregation pheromone is supported by its presence in the sternal gland secretions of multiple predatory stink bug species, as detailed in the table below.

| Species | Family | Sex Secreting Compound | Glandular Source | Primary Pheromonal Function |

| Perillus bioculatus | Pentatomidae | Male | Sternal Glands | Aggregation |

| Oplomus severus | Pentatomidae | Male | Sternal Glands | Aggregation |

| Mineus strigipes | Pentatomidae | Male | Sternal Glands | Aggregation |

| Eocanthecona furcellata | Pentatomidae | Male | Sternal Setae | Aggregation |

Influence on Conspecific and Heterospecific Interactions

The release of 6,10,13-trimethyltetradecyl isovalerate primarily mediates interactions among individuals of the same species (conspecifics). By promoting aggregation, it increases the likelihood of finding mates and can lead to cooperative feeding. For instance, in species like Eocanthecona furcellata, a generalist predator, the aggregation of individuals can be beneficial for tackling larger prey. cabidigitallibrary.orgentomoljournal.com

The influence of this compound on individuals of different species (heterospecifics) is less direct. As a component of the chemical signature of a predatory species, it could potentially be detected by prey species, acting as a kairomone that signals danger. However, specific research on this aspect for 6,10,13-trimethyltetradecyl isovalerate is not extensively documented. Conversely, other predators or parasitoids might use this pheromone as a kairomone to locate their stink bug hosts. The chemical landscape created by these pheromones can thus structure community-level interactions, influencing predator-prey dynamics.

A closely related compound, 6,10,13-trimethyltetradecanol, serves as an aggregation pheromone for the predatory stink bug Stiretrus anchorago, which is sympatric with Perillus bioculatus. researchgate.net This chemical variation likely plays a role in maintaining reproductive isolation and minimizing interspecific competition between these closely related species.

Behavioral Assays and Olfactometry Designs

To determine the behavioral effects of 6,10,13-trimethyltetradecyl isovalerate, researchers employ various behavioral assays and olfactometry designs. While specific studies detailing the olfactometry for this exact compound are not prevalent in the provided literature, the general methodologies used for similar semiochemicals in insects are well-established.

A common apparatus is the Y-tube olfactometer . This device consists of a glass tube that bifurcates into two arms. Purified air is passed through each arm, with one stream carrying the test odorant (e.g., synthetic 6,10,13-trimethyltetradecyl isovalerate) and the other serving as a control (solvent only). An insect is introduced at the base of the Y-tube, and its choice to move towards one of the arms is recorded as an indicator of attraction or repulsion.

Another design is the two-choice arena olfactometer , which involves a larger chamber where insects are released. nih.gov The test compound and a control are placed at opposite ends of the arena, and the distribution of the insects is observed over time to assess preference. nih.gov For flying insects, wind tunnels are often used to create a more naturalistic plume of the odorant, allowing for the observation of upwind flight behavior towards the source. nih.gov

These assays are typically conducted under controlled conditions of light, temperature, and humidity to minimize confounding variables. The insects are often starved prior to the experiment to increase their motivation to respond to potential cues. nih.gov

Mechanisms of Action at the Olfactory Receptor Level

The behavioral responses elicited by 6,10,13-trimethyltetradecyl isovalerate are initiated by its interaction with olfactory receptors located on the antennae of the insects.

Receptor Binding Studies

The specific olfactory receptors (ORs) that bind to 6,10,13-trimethyltetradecyl isovalerate in the relevant stink bug species have not yet been explicitly identified in the available literature. However, the general mechanism of odorant-receptor binding is understood from studies on other insects and odorants. nih.govnih.gov

Olfactory receptors are G-protein coupled receptors (GPCRs) located in the membranes of olfactory sensory neurons. nih.gov The binding of an odorant molecule, such as 6,10,13-trimethyltetradecyl isovalerate, to an OR is a highly specific interaction, often described as a "lock-and-key" mechanism. This specificity is determined by the three-dimensional structure of the binding pocket within the receptor protein. nih.gov

Future research in this area would involve heterologous expression of candidate ORs from the antennae of species like Perillus bioculatus in systems such as Xenopus oocytes or human cell lines. These expressed receptors would then be used in binding assays with radiolabeled or fluorescently tagged 6,10,13-trimethyltetradecyl isovalerate to determine which receptors are activated by this specific pheromone.

Electrophysiological Responses (e.g., Electroantennography)

A primary technique for measuring the response of an insect's antenna to an odorant is electroantennography (EAG) . This method involves placing electrodes at the base and tip of an excised antenna and puffing the test compound over it. The binding of the odorant to olfactory receptors on the antenna triggers a cascade of intracellular events that result in a change in electrical potential across the antennal surface, which is recorded as an EAG response.

While specific EAG data for 6,10,13-trimethyltetradecyl isovalerate is not detailed in the provided search results, it is a standard technique used to confirm the olfactory activity of pheromones. For example, EAG has been used to identify active components of pheromone blends in other insects by testing individual compounds and observing the strength of the antennal response. researchgate.net A significant EAG response to synthetic 6,10,13-trimethyltetradecyl isovalerate from the antennae of a predatory stink bug would provide strong evidence for its role as a semiochemical and would be a critical step in identifying the specific receptors involved.

Ecological Significance in Insect Communication Networks

The release of 6,10,13-trimethyltetradecyl isovalerate into the environment by male predatory stink bugs has significant ecological implications, primarily by influencing the behavior of other insects, both of the same species (conspecifics) and potentially of different species.

The primary and most well-documented role of 6,10,13-trimethyltetradecyl isovalerate is as a pheromone that facilitates aggregation, which is intrinsically linked to reproductive success. Research has identified this compound as the predominant male-specific volatile in several species of the Asopinae subfamily, including Perillus bioculatus (the two-spotted stink bug) and the Neotropical species Oplomus servus. elifesciences.org The production of this pheromone by males serves to attract not only females but also other males and even nymphs.

In the closely related species, Stiretrus anchorago, the corresponding alcohol, 6,10,13-trimethyltetradecanol, functions as a potent aggregation pheromone, attracting both sexes as well as larvae. elifesciences.orgnih.gov This attraction of all life stages to a single chemical cue suggests a multifaceted reproductive strategy. By drawing conspecifics together, the pheromone increases the probability of encountering a mate. The aggregation of nymphs and newly emerged males may also be a strategy for locating food resources, which are often patchily distributed. elifesciences.org While the precise courtship behaviors initiated by the pheromone are not extensively detailed in the available research, its function as a long-range attractant is the critical first step in the reproductive cycle.

Table 1: Predatory Stink Bug Species and their Associated Semiochemicals

| Species | Compound | Gland Source | Observed Function |

| Perillus bioculatus | 6,10,13-Trimethyltetradecyl isovalerate | Sternal Glands | Male-specific secretion |

| Oplomus servus | 6,10,13-Trimethyltetradecyl isovalerate | Sternal Glands | Male-specific secretion |

| Eocanthecona furcellata | 6,10,13-Trimethyltetradecyl isovalerate | Sternal Glands | Male-specific secretion |

| Stiretrus anchorago | 6,10,13-Trimethyltetradecanol | Sternal Glands | Aggregation pheromone |

| Mineus strigipes | 6,10,13-Trimethyltetradecanol | Sternal Glands | Male-specific secretion |

| Oplomus dichrous | 6,10,13-Trimethyltetradecanol and its isovalerate ester | Sternal Glands | Male-specific secretion |

The influence of 6,10,13-trimethyltetradecyl isovalerate extends beyond intraspecific communication, with the potential to be intercepted by other species in the ecosystem, thereby playing a role in predator-prey or predator-parasitoid interactions. When a semiochemical released by one species benefits the receiving species, it is termed a kairomone.

While the pheromones of some stink bug species are known to act as kairomones for their parasitoids, there is currently no specific evidence in the reviewed literature demonstrating that 6,10,13-trimethyltetradecyl isovalerate attracts prey species. nih.gov In fact, the defensive secretions of many pentatomids, which can include aldehydes and other compounds, often act as repellents to potential predators. nih.govscielo.br

Conversely, there is a documented instance of a tachinid fly parasitoid that exploits the pheromone of a temperate predaceous bug to locate its host. frontiersin.org This raises the possibility that the aggregation pheromone of species producing 6,10,13-trimethyltetradecyl isovalerate could also be used as a kairomone by their natural enemies. However, specific studies confirming this for 6,10,13-trimethyltetradecyl isovalerate are lacking. The primary documented ecological role of this compound is the aggregation of the predator species itself, which could indirectly impact prey populations by concentrating predators in a specific area.

The use of specific chemical signals like 6,10,13-trimethyltetradecyl isovalerate is the result of a long evolutionary history involving both the chemical signal itself and the receptors that detect it. The evolution of insect pheromones is thought to arise from existing precursor compounds that gain a communicative function over time. nih.gov

The olfactory system of insects relies on several families of receptor proteins, including Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs). elifesciences.org ORs are particularly important for detecting volatile compounds like pheromones. elifesciences.org The OR gene family in insects is known to undergo rapid evolution, with frequent gene gains and losses, which is associated with the diversification of host specificity and social behavior. nih.gov In Hemiptera, the order to which stink bugs belong, the number of OR genes can vary significantly between species. nih.gov

The evolution of the specific ORs that detect 6,10,13-trimethyltetradecyl isovalerate in Asopinae stink bugs has not yet been specifically elucidated in the scientific literature. However, the general model of insect chemoreceptor evolution suggests a process of gene duplication followed by divergence. frontiersin.org This allows for the development of new receptors with different specificities, enabling the detection of novel chemical cues. The high degree of conservation of the co-receptor Orco across many insect orders, including Hemiptera, highlights its fundamental role in forming functional olfactory receptor complexes. elifesciences.orgnih.gov The specificity of the response to 6,10,13-trimethyltetradecyl isovalerate would be determined by the particular OR that pairs with Orco.

Phylogenetic studies of the Pentatomidae family are ongoing, and a more complete understanding of the evolutionary relationships between different stink bug tribes will provide a better framework for understanding the evolution of their unique chemical communication systems. nih.govbiorxiv.orgresearchgate.net

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity

Chirality, or the "handedness" of a molecule, often plays a pivotal role in the biological activity of natural compounds, as biological receptors are themselves chiral and can exhibit a high degree of stereospecificity. nih.gov In the case of 6,10,13-trimethyltetradecyl isovalerate, the presence of three chiral centers at carbons 6, 10, and 13 means that multiple stereoisomers of this compound can exist.

Table 1: Potential Stereoisomers of 6,10,13-Trimethyltetradecyl Isovalerate

| Chiral Center | Possible Configurations | Number of Stereoisomers |

| Carbon 6 | R or S | 2 |

| Carbon 10 | R or S | 2 |

| Carbon 13 | R or S | 2 |

| Total | 8 |

Note: This table illustrates the theoretical number of stereoisomers based on the number of chiral centers.

Influence of Alkyl Chain Length and Branching Patterns on Semiochemical Function

The branching pattern, created by the three methyl groups, adds a layer of structural complexity that is crucial for species-specific recognition. The precise location of these branches at positions 6, 10, and 13 creates a unique three-dimensional structure. Any alteration in the position or number of these methyl groups would be expected to significantly impact biological activity. For instance, shifting a methyl group to an adjacent carbon or removing one entirely would change the molecule's shape and likely diminish or abolish its ability to bind to the specific chemoreceptors of the target insect species. This specificity is a hallmark of many pheromone communication systems, ensuring that the signal is only perceived by the intended recipients.

Role of the Isovalerate Ester Moiety in Receptor Recognition and Specificity

The isovalerate ester functional group at the end of the long alkyl chain is a key feature that distinguishes this molecule and is integral to its biological function. Ester moieties are common in insect pheromones and play a significant role in the binding affinity and specificity of the ligand-receptor interaction. nih.gov The carbonyl oxygen and the ester oxygen can participate in hydrogen bonding and dipolar interactions with amino acid residues within the receptor's binding pocket. unina.itresearchgate.net

The specific shape and electronic properties of the isovalerate group, with its branched four-carbon structure, contribute to the precise fit required for receptor activation. The replacement of the isovalerate group with a different ester, such as an acetate (B1210297) or a propionate, would alter the steric and electronic profile of this end of the molecule, likely leading to a significant decrease in or loss of activity. This suggests that the receptor has evolved to be highly specific to the isovalerate moiety, discriminating against even closely related chemical structures. This specificity is fundamental to preventing cross-attraction between different species that might use similar long-chain alcohols but different esterifying acids for their pheromones.

Comparative Analysis of 6,10,13-Trimethyltetradecyl Isovalerate versus 6,10,13-Trimethyltetradecanol Activity

The existence of both 6,10,13-trimethyltetradecyl isovalerate and its corresponding alcohol, 6,10,13-trimethyltetradecanol, in different species of predatory stink bugs presents an interesting case for comparative analysis. researchgate.net In some species, such as Perillus bioculatus and Oplomus severus, the isovalerate ester is the predominant compound found in the male sternal gland secretions. researchgate.net In contrast, in Stiretrus anchorago, the corresponding alcohol, 6,10,13-trimethyltetradecanol, is the primary component. researchgate.net

Field trapping experiments have shown that racemic 6,10,13-trimethyltetradecanol is an effective attractant for both adult sexes and larvae of S. anchorago, confirming its role as an aggregation pheromone for this species. researchgate.net While direct comparative bioassays are not extensively documented in the available literature, the differential production of the ester and the alcohol by closely related species strongly suggests a divergence in their chemical communication channels. The presence of the isovalerate ester in P. bioculatus and O. severus likely indicates that their chemoreceptors are specifically tuned to recognize this esterified form, and they may be less responsive or unresponsive to the alcohol. This chemical differentiation could serve as a pre-mating isolation mechanism, ensuring species-specific aggregation and mating. The conversion of the alcohol to the ester represents a key biochemical step that leads to a distinct chemical signal, highlighting the importance of the functional group in defining the semiochemical's activity and specificity.

Table 2: Compound Presence in Predatory Stink Bug Species

| Compound | Species |

| 6,10,13-Trimethyltetradecyl isovalerate | Perillus bioculatus, Oplomus severus researchgate.net |

| 6,10,13-Trimethyltetradecanol | Stiretrus anchorago researchgate.net |

| Both alcohol and isovalerate ester | Oplomus dichrous researchgate.net |

Advanced Analytical and Bioanalytical Methodologies for Ecological Studies

Quantitative Analysis of 6,10,13-Trimethyltetradecyl Isovalerate in Biological Samples

Accurate quantification of 6,10,13-trimethyltetradecyl isovalerate in various biological samples, such as glandular secretions, hemolymph, or whole-body extracts, is crucial for understanding its production dynamics in relation to an insect's developmental stage, sex, and physiological condition. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for this purpose, offering high sensitivity and specificity.

For the quantitative analysis of 6,10,13-trimethyltetradecyl isovalerate, tandem mass spectrometry (GC-MS/MS) is often the preferred method due to its ability to minimize matrix interference and enhance selectivity. The analysis typically involves the following steps:

Sample Preparation: The initial step involves the extraction of the compound from the biological matrix. For insect tissues or glands, solvent extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is common. researchgate.net For volatile collection from living insects, solid-phase microextraction (SPME) offers a solvent-free alternative that captures airborne pheromones. researchgate.net The extract is then concentrated to a known volume. An internal standard, a structurally similar compound not present in the sample, is added at a known concentration to correct for variations in sample preparation and instrument response.

Gas Chromatography (GC): The extract is injected into a gas chromatograph, where the compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for separating long-chain esters. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

Mass Spectrometry (MS/MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In MS/MS, a specific precursor ion of 6,10,13-trimethyltetradecyl isovalerate is selected in the first quadrupole, fragmented through collision-induced dissociation, and then specific product ions are monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantification.

A typical GC-MS/MS method for a long-chain fatty acid ester like 6,10,13-trimethyltetradecyl isovalerate would be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results.

Table 1: Illustrative GC-MS/MS Parameters for Quantitative Analysis of 6,10,13-Trimethyltetradecyl Isovalerate

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M]+ or a characteristic fragment |

| Product Ions (m/z) | Two to three specific fragment ions |

| Collision Energy | Optimized for maximum product ion intensity |

This table is for illustrative purposes and actual parameters would require empirical optimization.

Detecting metabolites of 6,10,13-trimethyltetradecyl isovalerate is essential for understanding its degradation and clearance from the insect's body, which can influence the duration of a pheromone signal. These metabolites are often present at much lower concentrations than the parent compound, requiring highly sensitive analytical approaches.

The primary routes of metabolism for an ester like this would likely involve hydrolysis to the corresponding alcohol (6,10,13-trimethyltetradecanol) and isovaleric acid, followed by further oxidation or conjugation.

Methodologies for trace metabolite detection often involve:

Derivatization: To enhance the volatility and thermal stability of polar metabolites, such as the alcohol and carboxylic acid, a derivatization step is often employed prior to GC-MS analysis. Silylation reagents, for example, can convert hydroxyl and carboxyl groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

High-Resolution Mass Spectrometry (HRMS): GC coupled to a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for the determination of the elemental composition of unknown metabolites from their accurate mass measurements. This is a powerful tool for the tentative identification of novel metabolites.

Large Volume Injection (LVI): To increase the amount of analyte introduced into the GC system without the detrimental effects of a large solvent volume, LVI techniques can be used. This enhances the sensitivity for trace-level compounds.

In Vivo and In Vitro Bioassay-Guided Fractionation and Identification

The initial discovery of the biological activity of 6,10,13-trimethyltetradecyl isovalerate as a semiochemical relies on a process called bioassay-guided fractionation. This systematic approach links the chemical components of a mixture to a specific biological response.

The process typically unfolds as follows:

Crude Extract Preparation: A crude extract is obtained from a source known to elicit a behavioral response, such as the glands of male predatory stink bugs.

Bioassay: The crude extract is tested in a bioassay to confirm its activity. For a pheromone, this could be an electroantennography (EAG) assay, which measures the electrical response of an insect's antenna to volatile compounds, or a behavioral assay that observes attraction or aggregation. nih.govpeerj.com

Fractionation: The crude extract is then separated into simpler fractions using chromatographic techniques like liquid chromatography (LC).

Iterative Testing and Fractionation: Each fraction is tested in the bioassay. The active fraction(s) are then subjected to further rounds of fractionation and bioassay until a single, pure active compound is isolated.

Structural Elucidation: The structure of the isolated active compound is determined using spectroscopic methods, primarily GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum provides information on the molecular weight and fragmentation pattern, while NMR reveals the carbon-hydrogen framework of the molecule.

A key technique in this process is Gas Chromatography-Electroantennographic Detection (GC-EAD) . nih.govnih.gov In a GC-EAD system, the effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector or a mass spectrometer) and the other passing over an insect's antenna. This allows for the simultaneous recording of the chemical profile and the antenna's response, precisely pinpointing which compounds in a complex mixture are biologically active. science.gov

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) to Semiochemical Research

The advent of "omics" technologies has revolutionized the study of insect chemical communication by providing a holistic view of the biological processes underlying semiochemical production and perception.

Metabolomics: This is the large-scale study of small molecules (metabolites) within a biological system. In the context of 6,10,13-trimethyltetradecyl isovalerate, a metabolomics approach could be used to compare the metabolic profiles of male and female stink bugs, or of insects at different life stages. nih.gov This can help to identify not only the pheromone itself but also its precursors and related metabolites, providing insights into its biosynthetic pathway. GC-MS and LC-MS are the primary analytical platforms used in metabolomics. mdpi.com

Transcriptomics: This involves the study of the complete set of RNA transcripts in a cell or tissue. By analyzing the transcriptome of the pheromone-producing glands of a predatory stink bug, researchers can identify the genes that are highly expressed in these tissues. frontiersin.orgnih.gov These genes may encode the enzymes responsible for the biosynthesis of 6,10,13-trimethyltetradecyl isovalerate, such as fatty acid synthases, reductases, and acyltransferases. vt.edunih.gov Comparing the transcriptomes of pheromone-producing and non-producing individuals can help to pinpoint the specific genes involved in the biosynthetic pathway. researchgate.netplos.org

Table 2: Potential Enzymes in the Biosynthesis of 6,10,13-Trimethyltetradecyl Isovalerate Identified through a Hypothetical Transcriptomic Study

| Enzyme Class | Putative Function | Expression Pattern |

| Fatty Acid Synthase (FAS) | Synthesis of the tetradecanoic acid backbone | Upregulated in male sternal glands |

| Desaturase | Introduction of double bonds (if any) | Upregulated in male sternal glands |

| Fatty Acyl-CoA Reductase (FAR) | Reduction of the fatty acid to 6,10,13-trimethyltetradecanol | Upregulated in male sternal glands |

| Acyl-CoA Synthetase | Activation of isovaleric acid | Upregulated in male sternal glands |

| Acyltransferase (AT) | Esterification of the alcohol with isovaleryl-CoA | Upregulated in male sternal glands |

This table represents a hypothetical outcome of a transcriptomic study aimed at elucidating the biosynthetic pathway of the target compound.

By integrating these advanced analytical and 'omics' methodologies, researchers can move beyond simple identification and delve into the intricate molecular and physiological mechanisms that govern the production and ecological role of 6,10,13-trimethyltetradecyl isovalerate. This comprehensive understanding is essential for developing novel and sustainable pest management strategies that leverage the power of insect chemical communication.

Potential Non Clinical Applications and Management Strategies

Development of Synthetic Semiochemical Mimics for Ecological Research

The study of chemical communication in insects relies heavily on the availability of synthetic versions of the natural semiochemicals. The development of synthetic 6,10,13-trimethyltetradecyl isovalerate and its analogs is a critical step in unraveling the ecological roles of this compound.

While detailed synthetic pathways specifically for 6,10,13-trimethyltetradecyl isovalerate are not extensively published, the synthesis of the corresponding alcohol, 6,10,13-trimethyl-1-tetradecanol, has been achieved. This alcohol is itself a significant semiochemical, identified as an aggregation pheromone in the predatory stink bug Stiretrus anchorago. The synthesis of this alcohol provides a clear precedent for the creation of the isovalerate ester through standard esterification procedures.

Ecological research using synthetic mimics of these compounds can address several key questions:

Pheromonal Specificity: Field and laboratory trials with synthetic 6,10,13-trimethyltetradecyl isovalerate can help determine the precise behavioral responses it elicits in different predatory stink bug species. This includes its role as a potential aggregation pheromone, sex pheromone, or kairomone for other species.

Species Identification and Distribution: Traps baited with synthetic lures can be a powerful tool for monitoring the presence, distribution, and phenology of various predatory stink bug species, many of which are beneficial as biological control agents. scielo.br

Interspecific Interactions: The compound's effects on other organisms, including other predators, parasitoids, and prey species, can be systematically investigated. For instance, some parasitoids are known to locate their stink bug hosts by homing in on their pheromones. nih.gov

Potential in Pest Management Strategies (e.g., Monitoring, Lure-and-Kill)

The ability to attract and manipulate predatory insects offers a novel approach to pest management, moving beyond a sole reliance on broad-spectrum insecticides.

The primary application of synthetic 6,10,13-trimethyltetradecyl isovalerate in pest management would be to enhance the effectiveness of biological control. By attracting predatory stink bugs to specific areas, it may be possible to increase predation pressure on key agricultural pests.

Monitoring: Pheromone-baited traps are a cornerstone of many pest management programs, allowing for the early detection and population monitoring of pest species. researchgate.net Similarly, traps baited with 6,10,13-trimethyltetradecyl isovalerate could be used to monitor populations of beneficial predatory stink bugs, providing valuable data for conservation biological control efforts.

Lure-and-Kill: The "lure-and-kill" strategy involves attracting a target insect to a specific point where it is exposed to a killing agent, such as an insecticide or a pathogen. While this approach is typically used for pest species, a modified "lure-and-retain" or "lure-and-feed" strategy could be envisioned for beneficial insects. Lures containing 6,10,13-trimethyltetradecyl isovalerate could be deployed to attract and concentrate predatory stink bugs in areas where pest outbreaks are occurring, thereby enhancing their impact as biological control agents.

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. oup.com Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are designed to remove only the target organism. oup.com

Semiochemicals like 6,10,13-trimethyltetradecyl isovalerate can be seamlessly integrated into IPM programs in several ways:

Enhanced Biological Control: As part of a conservation biological control strategy, lures could be used to attract and retain populations of native predatory stink bugs within a crop, reducing the need for insecticide applications.

Decision Support: Monitoring data from pheromone-baited traps can help growers make more informed decisions about when and if other control measures are necessary.

Reduced Pesticide Use: By increasing the efficacy of natural enemies, the reliance on chemical pesticides can be diminished, leading to economic and environmental benefits. battelle.org

A key advantage of using semiochemicals in pest management is their perceived environmental safety. battelle.org They are typically species-specific, non-toxic to non-target organisms, and used in very small quantities. europa.eu

When considering the application of 6,10,13-trimethyltetradecyl isovalerate, several environmental factors would be pertinent:

Target Specificity: The high specificity of pheromones minimizes their impact on non-target species, including beneficial insects like pollinators and other natural enemies.

Biodegradability: Many pheromones are volatile and degrade relatively quickly in the environment through processes like oxidation and photolysis, preventing their accumulation. The environmental fate of long-chain alkyl esters suggests they would not persist indefinitely.

Regulatory Framework: In many regions, semiochemicals used for pest monitoring are exempt from the stringent registration requirements of conventional pesticides, facilitating their adoption. europa.eu However, for widespread use in "lure-and-kill" or other direct control strategies, a thorough environmental risk assessment would be necessary. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Complete Stereochemical Biosynthesis and Enzymology

A significant gap in our knowledge is the precise biosynthetic pathway of 6,10,13-trimethyltetradecyl isovalerate, particularly the stereochemical control and the enzymes involved. The alcohol portion, 6,10,13-trimethyltetradecanol, is a chiral molecule with multiple stereocenters. While the racemic mixture of this alcohol has been synthesized, the specific stereoisomer(s) produced and perceived by the insects are yet to be determined. nih.gov

Future research should focus on:

Identifying the Precursors: The biosynthesis is likely derived from fatty acid metabolism. umd.edunih.gov The branched nature of the carbon skeleton suggests the incorporation of precursors other than acetate (B1210297), possibly from branched-chain amino acid catabolism (e.g., valine, leucine, isoleucine) to form the starter units for fatty acid synthase (FAS) and polyketide synthase (PKS) enzymes. researchgate.netnih.gov

Characterizing the Enzymes: Key enzymes such as fatty acid synthases (FAS), elongases, desaturases, reductases, and acyltransferases are central to pheromone biosynthesis. umd.edu Identifying the specific enzymes responsible for the creation of the trimethyl-branched fatty acid and the isovalerate moiety is crucial. This will involve transcriptomic analysis of the pheromone-producing glands to identify candidate genes, followed by heterologous expression and functional characterization of the encoded enzymes.

Stereochemical Analysis: Determining the absolute configuration of the naturally produced pheromone is paramount. This will require sophisticated analytical techniques, such as chiral gas chromatography, coupled with the synthesis of all possible stereoisomers for comparison. nih.gov Understanding the stereochemistry is vital as different stereoisomers can elicit different behavioral responses, or even be inhibitory.

Discovery of Additional Biological Roles and Ecological Interactions

While 6,10,13-trimethyltetradecyl isovalerate is considered a putative aggregation pheromone, its full range of biological roles and the nuances of the ecological interactions it mediates are not fully understood. umd.edunih.gov Aggregation pheromones can have multifaceted functions beyond simply bringing conspecifics together, including roles in defense, mate finding, and resource exploitation. nih.govnumberanalytics.com

Key areas for future investigation include:

Behavioral Assays: Detailed behavioral experiments are needed to quantify the aggregation response in both sexes and at different life stages. umd.edu These studies should also investigate whether the pheromone's effect is context-dependent, for instance, varying with the presence of prey, predators, or host plant volatiles.

Interspecific Interactions: It is important to explore whether this pheromone is exploited by natural enemies (kairomone) to locate their prey, or if it has any repellent effects (allomone) on competitors or predators. medium.com Cross-attraction between different stink bug species has been observed for other pheromones and should be investigated for this compound. umd.edu

Synergism with Other Semiochemicals: The pheromone may act in concert with other volatile compounds produced by the insect or its host plant. Investigating potential synergistic or antagonistic effects with other semiochemicals will provide a more complete picture of the chemical communication system. nih.gov

Investigation of Receptor-Ligand Interactions at a Molecular Level

The perception of 6,10,13-trimethyltetradecyl isovalerate by the insect's olfactory system is a critical step in the communication process. This involves the interaction of the pheromone with specific olfactory receptors (ORs) located on the antennae. frontiersin.orgnih.gov However, the specific receptors for this compound have not yet been identified.

Future research should aim to:

Identify and Characterize Olfactory Receptors: Using transcriptomic data from the antennae of the relevant stink bug species, candidate olfactory receptor genes can be identified. nih.govfrontiersin.org These receptors can then be expressed in heterologous systems (e.g., Xenopus oocytes or human cell lines) to test their specificity and sensitivity to the different stereoisomers of 6,10,13-trimethyltetradecyl isovalerate.

Role of Pheromone-Binding Proteins (PBPs): Pheromone-binding proteins are thought to solubilize and transport hydrophobic pheromones through the sensillar lymph to the olfactory receptors. frontiersin.orgnih.gov Identifying the specific PBPs that bind to 6,10,13-trimethyltetradecyl isovalerate and understanding their binding affinity and specificity will be crucial.

Structure-Activity Relationship Studies: By testing a range of synthetic analogs of the pheromone in both binding assays with the identified receptors and in behavioral experiments, a structure-activity relationship can be established. This will reveal which structural features of the molecule are most important for receptor activation and behavioral response.

Advanced Synthetic Methodologies for Novel Analog Generation

The synthesis of 6,10,13-trimethyltetradecyl isovalerate and its analogs is essential for confirming its structure, determining the active stereoisomer, and for potential use in pest management. While the racemic alcohol has been synthesized, the development of more efficient and stereoselective synthetic routes is a key area for future work. nih.gov

Future synthetic chemistry efforts should focus on:

Stereoselective Synthesis: Developing synthetic pathways that allow for the specific creation of each of the possible stereoisomers of 6,10,13-trimethyltetradecanol is a primary goal. This will enable the definitive identification of the naturally active isomer(s).

Combinatorial Synthesis of Analogs: Creating a library of analogs with variations in the carbon chain length, the position and number of methyl branches, and the ester moiety will be invaluable for structure-activity relationship studies. acs.org This will help to probe the specificity of the olfactory receptors and could lead to the discovery of more potent agonists or antagonists.

Development of "Green" Synthesis Methods: Exploring more environmentally friendly and cost-effective synthetic routes, potentially involving biocatalysis, will be important for any future large-scale production for agricultural applications.

Broader Evolutionary Implications of Branched-Chain Ester Semiochemistry

The use of a complex, branched-chain ester like 6,10,13-trimethyltetradecyl isovalerate as a semiochemical raises interesting evolutionary questions. The biosynthetic pathways for such compounds are likely to be complex, suggesting significant selective pressures have driven their evolution. researchgate.net

Future research in this area should address:

Phylogenetic Mapping: By mapping the presence of this and related compounds onto the phylogeny of the Asopinae subfamily of predatory stink bugs, it may be possible to infer the evolutionary history of this chemical signal. This could reveal whether the use of branched-chain esters is an ancestral or a more recently evolved trait.